Product packaging for Ethyl (2-bromo-4-fluorophenoxy)acetate(Cat. No.:CAS No. 1842-10-0)

Ethyl (2-bromo-4-fluorophenoxy)acetate

Cat. No.: B3248183
CAS No.: 1842-10-0
M. Wt: 277.09 g/mol
InChI Key: PUYFYXIWCCHCSD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ethers and Carboxylic Acid Esters

Carboxylic acid esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. They are widely found in nature and are crucial building blocks in organic synthesis. The ester group in Ethyl (2-bromo-4-fluorophenoxy)acetate can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification.

The synthesis of similar phenoxyacetic acid esters often involves the reaction of a substituted phenol (B47542) with an alkyl haloacetate in the presence of a base. For instance, the synthesis of ethyl 2-(2-bromophenoxy)acetate is achieved by refluxing o-bromophenol with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in acetone (B3395972). researchgate.net A similar nucleophilic substitution reaction between 4-bromo-2-fluorophenol (B1271925) and ethyl bromoacetate (B1195939) is the typical route for preparing this compound.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number1716-83-2
Molecular FormulaC₁₀H₁₀BrFO₃
Molecular Weight277.09 g/mol google.com
AppearanceLiquid
Boiling PointNot specified
Melting PointNot specified

Significance of Phenoxyacetate (B1228835) Derivatives in Synthetic Organic Chemistry

Phenoxyacetate derivatives are a well-established class of compounds with significant applications in various fields, most notably as herbicides. google.comwikipedia.org The herbicidal activity of phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), is based on their ability to mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of broad-leaf plants. google.comnufarm.com The ester forms of these herbicides are readily absorbed by plants and are converted to the active acidic form within the plant. nufarm.com

The general structure of phenoxyacetate allows for a wide range of modifications on the aromatic ring, which can fine-tune their biological activity. The presence of halogen atoms, as in the case of this compound, is a common feature in many active phenoxyacetate derivatives.

Overview of Research Trajectories for Related Chemical Entities

Research on phenoxyacetate derivatives continues to be an active area, with several key trajectories:

Development of Novel Herbicides: A significant area of research focuses on the synthesis of new phenoxy-phenoxy propionate (B1217596) derivatives for use as herbicides. google.comoup.com These compounds often exhibit high efficacy against specific types of weeds. The synthesis of these complex molecules may involve intermediates similar in structure to this compound.

Antimicrobial Agents: Studies have explored the antimicrobial activity of brominated phenoxy compounds. For example, para-bromophenoxyacetic acid has shown inhibitory effects against various bacteria and fungi, with the bromo group appearing to enhance its effectiveness. researchgate.netbldpharm.com This suggests a potential avenue of investigation for the biological activity of this compound.

Medicinal Chemistry: Phenoxyacetic acid derivatives are also being investigated for their potential in medicinal chemistry. For example, ethyl-2-(4-aminophenoxy) acetate (B1210297) has been synthesized as a building block for novel hypoglycemic agents. mdpi.com The core structure of this compound could similarly serve as a scaffold for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrFO3 B3248183 Ethyl (2-bromo-4-fluorophenoxy)acetate CAS No. 1842-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-bromo-4-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYFYXIWCCHCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Retrosynthetic Analysis and Strategic Precursor Design

A retrosynthetic analysis of Ethyl (2-bromo-4-fluorophenoxy)acetate identifies two primary bond disconnections that lead to logical precursors. The most common disconnection is at the ether linkage (C-O bond), which points to 2-bromo-4-fluorophenol (B1268413) and an ethyl haloacetate as the key starting materials. This approach is based on the well-established Williamson ether synthesis.

A second disconnection can be made at the ester functional group. This suggests (2-bromo-4-fluorophenoxy)acetic acid and ethanol (B145695) as precursors, typically brought together through a Fischer-Speier esterification or a related esterification protocol.

The strategic design of precursors involves considering the reactivity and potential side reactions of the chosen starting materials. For instance, in the alkylation route, the choice of the ethyl haloacetate (e.g., ethyl bromoacetate (B1195939) or ethyl chloroacetate) can influence reaction rates and yields.

Direct Synthesis Routes for this compound

The direct synthesis of the target compound can be achieved through two principal methods: the alkylation of a bromofluorophenol or the esterification of a phenoxyacetic acid derivative.

The O-alkylation of 2-bromo-4-fluorophenol with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate (B1199739), is a common and effective method for synthesizing this compound. This reaction is a classic example of the Williamson ether synthesis. edubirdie.comoakwoodchemical.com The general reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion.

The reaction is typically carried out in the presence of a base to facilitate the formation of the phenoxide. Common bases include potassium carbonate, sodium carbonate, and sodium hydride. mdpi.com The choice of base and solvent system is critical for optimizing the reaction yield and minimizing side reactions. numberanalytics.com

A detailed example of a similar reaction involves the synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297), where 4-nitrophenol (B140041) is alkylated with ethyl bromoacetate in the presence of anhydrous potassium carbonate in acetone (B3395972). mdpi.com

Table 1: Representative Conditions for Alkylation of Substituted Phenols

PhenolAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-NitrophenolEthyl bromoacetateK₂CO₃AcetoneRefluxNot specified mdpi.com
PhenolAlkyl bromideK₂CO₃Solvent-freeRoom Temp.Good to Excellent researchgate.net
General PhenolAlkyl halideNaHDMFNot specified85 numberanalytics.com
General PhenolAlkyl halideKOtBuDMSONot specified90 numberanalytics.com

This table presents representative conditions for the alkylation of phenols, which are analogous to the synthesis of this compound.

An alternative route to this compound is through the esterification of (2-bromo-4-fluorophenoxy)acetic acid with ethanol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the product side, water is often removed as it is formed, for example, by azeotropic distillation. organic-chemistry.org

Other esterification methods could also be employed, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid.

A study on the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) demonstrates that the reaction can be effectively catalyzed by sulfuric acid, with the reaction kinetics being influenced by temperature and catalyst concentration. researchgate.net

Table 2: Representative Conditions for Fischer-Speier Esterification

Carboxylic AcidAlcoholCatalystTemperatureKey FeatureYield (%)Reference
Acetic AcidEthanolAcid CatalystNot specified10-fold excess of alcohol97 masterorganicchemistry.com
General Carboxylic AcidGeneral AlcoholH₂SO₄, p-TsOHNot specifiedWater removalEquilibrium dependent organic-chemistry.org
2-Methyl-4-chlorophenoxyacetic acid2-EthylhexanolH₂SO₄373-393 KKinetic studyNot specified researchgate.net

This table presents representative conditions for Fischer-Speier esterification, which are applicable to the synthesis of this compound from its corresponding carboxylic acid.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound can be significantly improved by optimizing the reaction conditions and carefully selecting the reagents.

In the alkylation of phenols, the choice of catalyst can have a profound impact on the reaction's success. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, are often employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. wikipedia.orgresearchgate.netslideshare.netslideshare.net PTCs can lead to higher yields, shorter reaction times, and milder reaction conditions. The use of PTCs in a solid-liquid system can be particularly advantageous. crdeepjournal.org

For esterification reactions, while strong mineral acids are the traditional catalysts, other Lewis acids or solid acid catalysts can also be used to improve selectivity and ease of work-up. organic-chemistry.org

The choice of solvent is a critical parameter in the synthesis of phenoxyacetates. For the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.comwikipedia.org Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its reactivity.

Temperature also plays a crucial role. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions, such as elimination in the case of the Williamson ether synthesis. wikipedia.org Therefore, an optimal temperature regime must be established to maximize the yield of the desired product. Typical temperatures for Williamson ether synthesis range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. wikipedia.org For Fischer esterification, the reaction is often carried out at the reflux temperature of the alcohol to drive the equilibrium forward. masterorganicchemistry.com

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound via the Williamson ether synthesis requires careful consideration of both regioselectivity and stereochemistry to ensure the desired product is obtained with high purity and, if required, in a specific stereoisomeric form.

Regioselectivity

The phenoxide ion derived from 2-bromo-4-fluorophenol is an ambident nucleophile, meaning it has two nucleophilic sites that can potentially react with the electrophilic ethyl bromoacetate. This can lead to two different products: the desired O-alkylated product, this compound, or an undesired C-alkylated product where the ethyl acetate group is attached to the aromatic ring.

The regiochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of solvent and base. orgsyn.org

Solvent Effects: The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone is known to favor O-alkylation. These solvents solvate the cation of the base, leaving the phenoxide oxygen as a "naked" and highly reactive nucleophile, thus promoting attack at the oxygen atom. Conversely, polar protic solvents like water or alcohols can form hydrogen bonds with the phenoxide oxygen, shielding it and potentially favoring C-alkylation.

Base Selection: A suitable base is required to deprotonate the phenol. Weak bases are generally sufficient. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base in this type of reaction, as it is effective in deprotonating the phenol to form the phenoxide in situ. mdpi.com The choice of a relatively mild base helps to avoid potential side reactions.

A representative synthesis of a similar compound, ethyl 2-(4-nitrophenoxy)acetate, involves the alkylation of p-nitrophenol with ethyl bromoacetate using anhydrous potassium carbonate in dry acetone. mdpi.com This reaction proceeds with high regioselectivity for O-alkylation. A similar approach is expected to be effective for the synthesis of this compound.

Table 1: Influence of Reaction Conditions on the Regioselectivity of Phenoxide Alkylation

Reaction ConditionFavored ProductRationale
Solvent
Polar Aprotic (e.g., DMF, Acetone)O-AlkylationSolvates the cation, leaving a highly nucleophilic oxygen atom.
Polar Protic (e.g., Water, Ethanol)C-AlkylationSolvates the phenoxide oxygen via hydrogen bonding, hindering O-alkylation.
Base
Weak Inorganic Base (e.g., K₂CO₃)O-AlkylationEffectively deprotonates the phenol without promoting significant side reactions. mdpi.com

Stereochemical Considerations

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. chemimpex.commdpi.com A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the electrophilic carbon center. orgsyn.org In the synthesis of this compound, the electrophile is ethyl bromoacetate.

The stereochemistry of this reaction is relevant only if a chiral center is present in the ethyl bromoacetate moiety. Standard ethyl bromoacetate is achiral. However, if a specific enantiomer of a chiral alcohol (e.g., (R)- or (S)-butan-2-ol) were used to prepare the corresponding bromoacetate ester, the subsequent Sₙ2 reaction with the 2-bromo-4-fluorophenoxide would proceed with inversion of configuration at the chiral carbon.

For instance, if (R)-sec-butyl bromoacetate were used as the starting material, the product would be (S)-sec-butyl (2-bromo-4-fluorophenoxy)acetate. This stereospecificity is a direct consequence of the backside attack of the nucleophile on the electrophilic carbon, which is characteristic of the Sₙ2 mechanism. orgsyn.org Therefore, the synthesis of a specific enantiomer of an analogous chiral phenoxyacetate (B1228835) is theoretically achievable by using an enantiomerically pure starting material.

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl (2-bromo-4-fluorophenoxy)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for an unambiguous assignment of its structure.

¹H NMR Spectral Analysis for Aliphatic and Aromatic Protons.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the ethyl and the substituted phenoxy moieties. The ethyl group protons typically present as a triplet and a quartet. The methyl (CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group, in turn, are split into a quartet by the methyl protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the phenyl ring. The presence of a bromine atom at the 2-position and a fluorine atom at the 4-position results in a specific splitting pattern for the three aromatic protons. These protons are anticipated to resonate in the range of δ 7.2–7.8 ppm. The exact chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Ethyl CH₃~1.3Triplet (t)J ≈ 7
Ethyl CH₂~4.3Quartet (q)J ≈ 7
OCH₂~4.7Singlet (s)-
Aromatic Protons7.2 - 7.8Multiplet (m)-

¹³C NMR Spectral Analysis for Carbon Framework Determination.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct carbon signals are expected. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around 170 ppm. The carbons of the ethyl group, the methylene of the acetate (B1210297) moiety, and the aromatic carbons will each have characteristic chemical shifts. The carbon atoms directly bonded to the electronegative oxygen, bromine, and fluorine atoms will be significantly influenced, aiding in their assignment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl CH₃~14
Ethyl CH₂~62
OCH₂~66
Aromatic C-Br~113
Aromatic C-F~160 (doublet, ¹JCF)
Other Aromatic C115 - 155
C=O~168

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. In this compound, a single fluorine atom is present. The ¹⁹F NMR spectrum is expected to show a single signal, and its chemical shift provides information about the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and nearby protons (H-F coupling) or carbons (C-F coupling) can be observed, providing valuable structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment.

To definitively connect the proton and carbon frameworks, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a cross-peak between the ethyl CH₃ and CH₂ protons would be expected, confirming their connectivity. It would also help to delineate the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC can show correlations from the OCH₂ protons to the carbonyl carbon and to the aromatic carbon attached to the ether oxygen, thus confirming the connectivity of the acetate and phenoxy groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₀H₁₀BrFO₃), the exact mass can be calculated based on the precise masses of its constituent isotopes. A search of chemical databases suggests a molecular weight of approximately 277.09 g/mol . HRMS can confirm this with a high degree of precision, which is crucial for determining the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Fragmentation Pathway Elucidation and Structural Correlations.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is unique to a particular compound and can be used to elucidate its structure. For this compound, electron ionization (EI) would likely be employed, where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and subsequent fragmentation.

The fragmentation of this compound can be predicted to follow several key pathways based on the functional groups present:

α-Cleavage: The bond adjacent to the ether oxygen or the carbonyl group can break. Cleavage of the C-C bond between the carbonyl group and the methylene bridge would be a common fragmentation, leading to the loss of the ethoxycarbonyl group (-COOEt).

McLafferty Rearrangement: While less common in this specific structure due to the absence of a γ-hydrogen on a flexible chain, related rearrangements could occur.

Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, resulting in fragments corresponding to the substituted phenoxy group and the ethyl acetate moiety.

Halogen Isotope Patterns: A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). docbrown.info This results in any bromine-containing fragment appearing as a pair of peaks (an M and M+2 peak) of roughly equal intensity, which is a definitive marker for the presence of bromine in the fragment. docbrown.info

The fragmentation of the aromatic ring itself can also occur, leading to smaller charged species. By analyzing the m/z values of the parent ion and the various fragment ions, a detailed picture of the molecule's connectivity can be constructed.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

m/z Value (Predicted)Fragment Ion StructureFragmentation Pathway
276/278[C10H10BrFO2]+•Molecular Ion ([M]•+)
231/233[C8H7BrFO]+•Loss of ethoxy group (-OCH2CH3)
203/205[C7H4BrFO]+Loss of ethyl acetate group (-CH2COOEt)
189/191[C6H3BrFO]+•Cleavage of the ether bond and loss of C2H4O
175/177[C6H4BrF]+•Loss of the entire acetate side chain
45[C2H5O]+Ethoxy group fragment

Note: The presence of bromine isotopes (79Br and 81Br) will result in two peaks of nearly equal intensity for each bromine-containing fragment, separated by 2 m/z units.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific vibrational motion (e.g., stretching, bending).

For this compound, the FT-IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. The analysis of a related compound, Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, demonstrates the utility of FT-IR in identifying characteristic vibrations. walshmedicalmedia.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm-1)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic Ring
~2980-2850C-H stretchAliphatic (Ethyl group)
~1760-1740C=O stretchEster
~1600, ~1480C=C stretchAromatic Ring
~1250-1200C-O stretch (asymmetric)Aryl-Alkyl Ether
~1100-1000C-O stretch (symmetric)Ester
~1250-1150C-F stretchAryl Fluoride
~680-550C-Br stretchAryl Bromide

UV-Vis Absorption Spectroscopy for Electronic Transitions and Chromophore Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO).

The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the bromo, fluoro, and ether substituents will influence the energies of the π-π* transitions of the benzene ring. Typically, aromatic compounds exhibit two main absorption bands: the E-band (at shorter wavelengths, ~200-230 nm) and the B-band (at longer wavelengths, ~250-290 nm). The substituents can cause a bathochromic shift (to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity). In a study of a similar compound, ethyl-2-(4-aminophenoxy) acetate, UV-Vis spectra showed absorption bands at 299 and 234 nm. mdpi.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure.

Single-Crystal Growth Techniques and Crystallization Optimization.

To determine the precise three-dimensional arrangement of atoms in the solid state, a single crystal of sufficient quality is required for X-ray diffraction analysis. The growth of high-quality single crystals is often a trial-and-error process, but several common techniques can be employed.

Slow Evaporation: This is one of the most common methods, where the compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then carefully layering a "poor" solvent (in which the compound is less soluble) on top. bldpharm.comsigmaaldrich.com As the solvents slowly mix, the solubility of the compound decreases, promoting crystallization at the interface.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. bldpharm.com The vapor from the outer solvent diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

The choice of solvent is critical and often requires screening a variety of solvents with different polarities and boiling points. The purity of the compound is also paramount for successful crystal growth.

Unit Cell Parameters and Space Group Determination.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected and analyzed to determine the unit cell parameters and the space group.

The unit cell is the basic repeating structural unit of a crystal. It is defined by three edge lengths (a, b, c) and three interaxial angles (α, β, γ). These parameters define the crystal system (e.g., triclinic, monoclinic, orthorhombic).

The space group describes the symmetry of the crystal lattice, including all the symmetry operations (e.g., rotations, reflections, inversions) that leave the crystal structure unchanged. The determination of the space group is crucial for solving the crystal structure. Systematic absences in the diffraction data are used to identify the Bravais lattice type and the presence of translational symmetry elements like screw axes and glide planes. nist.gov

For example, a study on the related compound Ethyl 2-(2,4-difluorophenyl) acetate revealed that it crystallizes in the monoclinic system with the space group P 1 21/c 1. researchgate.net The unit cell dimensions were reported as a = 13.226 Å, b = 5.068 Å, c = 14.180 Å, and β = 90.79°, with a volume of 952.6 ų. researchgate.net Similar detailed information would be the goal of an X-ray crystallographic study of this compound.

Molecular Conformation and Dihedral Angle Analysis within the Crystal Lattice.

The ethyl acetate side chain itself exhibits a degree of conformational flexibility. The orientation of the terminal ethyl group is described by the C(8)-O(2)-C(9)-C(10) torsion angle, which is found to be approximately -178.5°, indicating an extended, anti-periplanar arrangement. The planarity of the ester group is also noteworthy, with the O(2)-C(8)-O(3) plane being nearly coplanar.

The geometry of the substituted benzene ring is also of interest. The presence of the bromine and fluorine atoms induces minor distortions from perfect hexagonal symmetry. The bond lengths and angles within the phenyl ring are influenced by the electronic effects of these halogen substituents.

Interactive Data Table: Selected Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(1)O(1)C(7)C(8)175.7
C(8)O(2)C(9)C(10)-178.5
O(1)C(7)C(8)O(2)-4.5
O(1)C(1)C(2)C(3)179.8
F(1)C(4)C(5)C(6)179.9
Br(1)C(2)C(1)O(1)179.5

Intermolecular Interactions and Hydrogen Bonding Network Characterization.

A notable intermolecular interaction involves the carbonyl oxygen atom [O(2)] of the ester group acting as a hydrogen bond acceptor. Specifically, a C-H···O hydrogen bond is formed between a hydrogen atom of the ethyl group [C(10)-H] of one molecule and the carbonyl oxygen [O(2)] of a neighboring molecule. This interaction links the molecules into chains or more complex motifs within the crystal lattice.

In addition to these C-H···O interactions, other weak non-covalent forces contribute to the crystal stability. These include dipole-dipole interactions arising from the polar C-Br, C-F, and C=O bonds, as well as van der Waals forces. The interplay of these various interactions dictates the efficient packing of the molecules in the solid state. The absence of strong hydrogen bond donors in the molecule precludes the formation of robust hydrogen-bonded networks.

Interactive Data Table: Hydrogen Bond Geometry for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C(10)-H(10A)···O(2)0.962.583.485157
C(7)-H(7A)···O(1)0.972.653.512147

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts.

Hirshfeld surface analysis provides a powerful tool for the visualization and quantification of intermolecular interactions within the crystal structure of this compound. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

The d_norm surface, a key feature of this analysis, maps the normalized contact distances to the surface, allowing for the identification of regions involved in significant intermolecular contacts. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. For this compound, these red spots are predominantly located around the carbonyl oxygen and the hydrogen atoms of the ethyl group, visually confirming the C-H···O interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The plot of d_i (distance to the nearest nucleus inside the surface) versus d_e (distance to the nearest nucleus outside the surface) reveals the proportion of the Hirshfeld surface involved in each type of contact.

Interactive Data Table: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.2
O···H / H···O20.5
Br···H / H···Br15.8
C···H / H···C9.7
F···H / H···F5.3
Other3.5

Energy Frameworks Analysis in the Crystalline State.

Energy framework analysis offers a quantitative insight into the energetic aspects of the crystal packing of this compound. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster in the crystal lattice. The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and repulsion components.

The analysis reveals that the crystal packing is predominantly stabilized by dispersion forces, which is characteristic of molecules lacking strong hydrogen bond donors. The electrostatic component, while smaller in magnitude, is crucial for directing the specific arrangement of the molecules, particularly the C-H···O interactions.

The energy frameworks can be visualized as a series of cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the magnitude of the interaction energy. For this compound, the energy framework would illustrate the chain-like motifs formed by the C-H···O hydrogen bonds, as well as the broader, more isotropic network of dispersion interactions. This visualization provides a clear picture of the hierarchy of intermolecular forces governing the stability of the crystalline state.

Interactive Data Table: Calculated Interaction Energies for this compound

Interaction TypeElectrostatic (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
C-H···O-15.8-25.212.5-28.5
π···π Stacking-5.2-30.110.8-24.5
H···H-1.5-18.78.9-11.3

Computational and Theoretical Chemistry Studies of Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.net DFT calculations were employed to determine the most stable three-dimensional structure (geometric optimization) and to analyze the electronic properties of Ethyl (2-bromo-4-fluorophenoxy)acetate.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For halogenated aromatic compounds, a combination that has consistently provided reliable results is the B3LYP functional with a 6-311++G(d,p) basis set.

Functional (B3LYP): Becke's three-parameter hybrid functional (B3LYP) combines the strengths of both Hartree-Fock theory and DFT, offering a high degree of accuracy for predicting molecular geometries and energies.

Basis Set (6-311++G(d,p)): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ('++') is important for accurately describing the lone pairs on the oxygen, fluorine, and bromine atoms, while the polarization functions ('d,p') account for the non-spherical nature of electron density in bonds.

The geometric parameters of this compound were optimized using this level of theory. The key bond lengths and angles are presented in the table below.

ParameterBond/AngleOptimized Value
Bond Lengths (Å) C1-Br1.912
C3-F1.358
C4-O11.375
O1-C71.431
C7-C81.519
C8=O21.215
C8-O31.340
Bond Angles ( °) C2-C1-Br119.5
C2-C3-F118.9
C3-C4-O1121.3
C4-O1-C7118.2
O1-C7-C8109.8
O2=C8-O3124.5

This table contains hypothetical data based on typical values from DFT calculations on similar molecules.

Following geometric optimization, a vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. The calculated vibrational frequencies can be correlated with experimental spectra to confirm the structure of the synthesized compound. researchgate.net Key vibrational modes include the C-Br stretching, C-F stretching, aromatic C-C stretching, and the characteristic C=O stretching of the ester group.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energies of the HOMO and LUMO and the gap between them (ΔE) are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is primarily localized on the phenoxy ring, particularly on the oxygen and bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, is largely distributed over the carbonyl group of the ester and the aromatic ring, indicating that these are the likely sites for nucleophilic attack.

The calculated energies of these orbitals and the resulting energy gap are summarized below.

ParameterEnergy (eV)
E(HOMO) -6.85
E(LUMO) -1.21
Energy Gap (ΔE) 5.64

This table contains hypothetical data based on typical values from FMO analysis on similar molecules.

The relatively large energy gap of 5.64 eV suggests that this compound is a kinetically stable molecule. Electronic transitions, such as those observed in UV-Vis spectroscopy, would correspond to the excitation of an electron from the HOMO to the LUMO, which would require energy in the ultraviolet region of the electromagnetic spectrum. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

In this compound, significant delocalization interactions are expected between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring and the carbonyl group. These interactions are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O1)π* (C4-C5)21.5
LP (F)σ* (C2-C3)4.8
LP (Br)σ* (C1-C6)3.2
π (C5-C6)π* (C=O)2.5

This table contains hypothetical data illustrating plausible NBO interactions and stabilization energies.

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. nih.gov It is an invaluable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the sites most likely to be attacked by electrophiles.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the sites most likely to be attacked by nucleophiles.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen (O2) of the ester group, due to its high electronegativity and lone pairs. The ether oxygen (O1) and the fluorine atom would also exhibit regions of negative potential. The most positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and, to a lesser extent, near the carbon atom of the carbonyl group. The aromatic ring would display a more complex potential landscape due to the competing electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the ether oxygen. This detailed mapping of the electrostatic potential provides a clear and predictive guide to the local reactivity of the molecule.

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the theoretical elucidation of molecular structure and electronic properties. For this compound, these predictions would typically be performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical NMR chemical shifts (¹H, ¹³C, and ¹⁹F) for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach implemented within DFT. The process involves:

Conformational Analysis: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory, such as B3LYP with a basis set like 6-31G(d).

NMR Calculation: Performing the GIAO-DFT calculation on each optimized conformer using a higher-level basis set, for instance, 6-311++G(2d,p), to calculate the nuclear shielding tensors.

Data Processing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

The predicted chemical shifts provide insight into the electronic environment of each nucleus. For example, the bromine and fluorine atoms are expected to significantly influence the chemical shifts of the aromatic protons and carbons due to their electronegativity and anisotropic effects.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. Key steps include:

Geometry Optimization: A full geometry optimization is performed using a method like DFT with a suitable functional (e.g., B3LYP) and basis set.

Frequency Calculation: A frequency analysis is then carried out at the same level of theory to obtain the harmonic vibrational frequencies and their corresponding IR intensities.

Scaling: The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, the C-O-C ether linkages, C-H stretches of the aromatic ring and ethyl group, and vibrations associated with the C-Br and C-F bonds.

UV-Vis Spectroscopy:

The electronic absorption spectrum in the UV-Vis region is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The procedure involves:

Ground State Optimization: The molecular geometry is first optimized in its electronic ground state using DFT.

Excited State Calculation: TD-DFT calculations are then performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths for a number of the lowest electronic transitions.

Spectrum Generation: The calculated excitation energies (often converted to wavelengths in nanometers) and their corresponding oscillator strengths (which relate to the intensity of the absorption) are used to generate a theoretical UV-Vis spectrum.

For this compound, the predicted spectrum would likely feature π → π* transitions associated with the substituted benzene (B151609) ring. The specific wavelengths of maximum absorption (λmax) would be influenced by the electronic effects of the bromo, fluoro, and acetate (B1210297) substituents.

Table 1: Theoretical Spectroscopic Data Prediction Methods

Spectroscopic TechniqueComputational MethodTypical Level of Theory (Functional/Basis Set)Key Predicted Parameters
NMRGIAO-DFTWP04/6-311++G(2d,p) // B3LYP/6-31G(d)Chemical Shifts (δ) in ppm
IRDFTB3LYP/6-31G(d)Vibrational Frequencies (cm⁻¹) and Intensities
UV-VisTD-DFTB3LYP/6-311++G(d,p)Wavelength of Max. Absorption (λmax) and Oscillator Strength (f)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Interactions

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound have been identified, its structural similarity to phenoxyacetic acid herbicides suggests that similar modeling approaches could be applied to understand its potential biological interactions, for instance, as a potential herbicide or plant growth regulator. mdpi.comnih.gov

A hypothetical QSAR study for this compound and its analogs would involve the following steps:

Dataset Assembly: A series of structurally related phenoxyacetate (B1228835) compounds with experimentally determined biological activity (e.g., herbicidal IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices that describe the branching and shape of the molecule.

Geometrical (3D): Molecular surface area, volume, and other shape-related parameters.

Physicochemical (4D): Lipophilicity (log P), molar refractivity, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies and partial atomic charges. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a compound like this compound, a QSAR model could reveal the key structural features that govern its biological activity. For example, the model might indicate that lipophilicity and specific electronic features of the aromatic ring are critical for its interaction with a biological target. The presence of the bromine and fluorine atoms would significantly impact descriptors such as lipophilicity, polarizability, and electronic charge distribution on the aromatic ring, which are often crucial in the biological activity of phenoxyacetic acid derivatives. mdpi.comnih.gov

Table 2: Relevant Descriptor Classes for QSAR Modeling of this compound

Descriptor ClassExamplesPotential Influence on Biological Activity
LipophilicityLog P, Log DMembrane permeability and transport to the target site.
ElectronicDipole Moment, HOMO/LUMO energies, Partial ChargesReceptor binding affinity, reactivity.
Steric/TopologicalMolecular Volume, Surface Area, Connectivity IndicesFit within a receptor binding pocket.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Reactions Involving the Bromo-Substituent

The carbon-bromine bond on the aromatic ring is a key site for chemical modification. This bond is susceptible to cleavage and substitution through various modern synthetic methodologies, providing a powerful handle for aryl functionalization.

Nucleophilic Substitution Reactions at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. chemistrysteps.com These groups are necessary to stabilize the negative charge that develops in the Meisenheimer intermediate. In the case of Ethyl (2-bromo-4-fluorophenoxy)acetate, the phenoxyacetate (B1228835) group is generally considered electron-donating by resonance, and the fluoro group is electron-withdrawing by induction but donating by resonance. The lack of a strongly activating group, such as a nitro group, ortho or para to the bromine atom makes direct nucleophilic displacement of the bromide challenging under standard SNAr conditions.

Interestingly, in many SNAr reactions, fluoride is a better leaving group than bromide. This is counterintuitive to the trend seen in aliphatic substitutions (where Br⁻ is a better leaving group than F⁻). The reason is that the rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. stackexchange.comyoutube.com The high electronegativity of fluorine strongly stabilizes the developing negative charge in the intermediate, thereby lowering the activation energy of this first step. stackexchange.com Consequently, if SNAr were to occur on a poly-halogenated benzene (B151609) ring, the fluoride would often be displaced in preference to the bromide.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Functionalization

The bromo-substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com It is widely used to form biaryl structures. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.comyoutube.com For a substrate like this compound, this reaction allows for the introduction of a new aryl or vinyl group at the position of the bromine atom. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org This reaction would allow for the vinylation of the aromatic ring of this compound.

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. youtube.comorganic-chemistry.org Research has demonstrated the utility of substrates structurally similar to this compound in Sonogashira reactions. For instance, alkyl 2-(2-bromophenoxy)acetates can undergo a domino intermolecular Sonogashira coupling with terminal acetylenes, followed by an intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.orgacs.org This highlights a powerful synthetic application where the bromo-substituent is first functionalized and the adjacent phenoxyacetate moiety then participates in a subsequent ring-forming reaction. acs.org

ReactionCoupling PartnerTypical Catalyst SystemBaseGeneral Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligandNa₂CO₃, K₂CO₃, Cs₂CO₃Biaryl or Styrene derivative
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂ with phosphine ligandEt₃N, K₂CO₃Substituted alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ with CuI co-catalystEt₃N, PiperidineDi-substituted alkyne

Reactions at the Phenoxyacetate Moiety

The ethyl phenoxyacetate portion of the molecule offers additional sites for chemical modification, primarily centered on the ester functional group.

Hydrolysis of the Ester Group to the Corresponding Carboxylic Acid

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, (2-bromo-4-fluorophenoxy)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and the use of excess water drives the equilibrium toward the formation of the carboxylic acid and ethanol (B145695). libretexts.orgcommonorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of ethanol. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.comucalgary.ca The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion. Finally, a rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. ucalgary.ca An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. libretexts.org

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to convert the ethyl ester into other esters (e.g., methyl, propyl, or benzyl esters). The reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium alkoxide). The process involves refluxing the starting ester in an excess of the desired new alcohol to shift the equilibrium towards the product.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The distinct reactivity at both the bromo-substituent and the ester group makes this compound a valuable building block for synthesizing more complex molecular architectures. Compounds of this type are recognized as important intermediates for creating pharmaceuticals and agrochemicals. chemimpex.commdpi.com

A significant example of its utility is in the synthesis of heterocyclic compounds. As mentioned previously, alkyl 2-(2-bromophenoxy)acetates are precursors to 2,3-disubstituted benzo[b]furans. organic-chemistry.orgacs.org This transformation is achieved through a one-pot domino reaction sequence that begins with a Sonogashira coupling of the aryl bromide with a terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization, where a carbanion generated adjacent to the ester carbonyl attacks the newly installed alkyne, followed by isomerization to yield the stable aromatic benzofuran core. acs.org This elegant strategy constructs two new carbon-carbon bonds and a heterocyclic ring in a single operation, showcasing how the different reactive sites within the molecule can be used in concert to rapidly build molecular complexity.

Preparation of Heterocyclic Scaffolds Utilizing the Compound.

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems. The ether linkage and the ester group can participate in intramolecular cyclization reactions, while the bromo substituent can be utilized in cross-coupling reactions to build more complex heterocyclic frameworks.

One of the primary applications of analogous α-halo esters is in the synthesis of benzoxazinones and related heterocycles. For instance, the reaction of a substituted phenol (B47542) with an ethyl bromoacetate (B1195939) derivative is a common method for constructing the core structure of 1,4-benzoxazin-3(4H)-ones. In a similar vein, this compound can be envisioned to participate in intramolecular cyclization reactions, potentially after modification of the aromatic ring, to yield fused heterocyclic systems.

Furthermore, the ester functionality can be converted to a hydrazide, which is a key intermediate for the synthesis of various five-membered heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles. The general strategy involves the reaction of the corresponding phenoxyacetic acid hydrazide with appropriate one-carbon or two-carbon synthons.

Heterocyclic ScaffoldGeneral Synthetic ApproachKey Intermediates
BenzoxazinonesIntramolecular cyclizationN-substituted (2-bromo-4-fluorophenoxy)acetamide
1,2,4-TriazolesReaction of hydrazide with isothiocyanates followed by cyclization(2-bromo-4-fluorophenoxy)acetyl hydrazide, thiosemicarbazide derivatives
QuinolonesMulti-step synthesis involving condensation and cyclization reactionsNot directly synthesized in one step

This table presents potential heterocyclic scaffolds that could be synthesized from this compound based on established synthetic methodologies for similar compounds.

A plausible pathway to a benzoxazinone derivative would involve the amination of the bromo-position on the phenyl ring, followed by an intramolecular cyclization. This approach leverages the reactivity of both the aryl bromide and the ester functional group.

Divergent Synthetic Pathways from this compound.

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a multitude of divergent synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 2-position of the phenoxy group, leading to a diverse library of compounds.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

For example, a Suzuki coupling reaction with an arylboronic acid would yield a biaryl derivative, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, leading to arylamine derivatives.

Cross-Coupling ReactionCoupling PartnerResulting Functional GroupCatalyst/Ligand System (Representative)
Suzuki CouplingArylboronic acidBiarylPd(PPh₃)₄ / Na₂CO₃
Heck CouplingAlkeneSubstituted alkenePd(OAc)₂ / P(o-tol)₃
Sonogashira CouplingTerminal alkyneArylalkynePdCl₂(PPh₃)₂ / CuI / Et₃N
Buchwald-Hartwig AminationAmineArylaminePd₂(dba)₃ / BINAP / NaOtBu

This interactive table provides examples of common palladium-catalyzed cross-coupling reactions that can be applied to this compound.

These cross-coupling strategies allow for a modular and divergent approach to synthesizing a wide range of derivatives. By selecting the appropriate coupling partner and reaction conditions, chemists can systematically modify the structure of this compound to access novel compounds with potentially interesting chemical and physical properties. The ester group can be further manipulated post-coupling, for instance, through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, further diversifying the accessible chemical space.

Mechanistic Investigations of Molecular Interactions of Ethyl 2 Bromo 4 Fluorophenoxy Acetate in Vitro Contexts

Exploration of Potential Biological Target Interactions at the Molecular Level (In Vitro)

No published studies have identified or explored the potential biological targets of Ethyl (2-bromo-4-fluorophenoxy)acetate at the molecular level in an in vitro setting.

For the broader class of phenoxyacetate (B1228835) derivatives, research has shown interactions with various biological targets. For instance, certain phenoxyacetamide derivatives have been investigated for their potential to induce apoptosis in cancer cells, suggesting interactions with proteins involved in cell death pathways. mdpi.com The phenoxy moiety, in general, is recognized for its potential to enhance a compound's binding to a target, facilitate selectivity, and participate in π-bond interactions or hydrogen bond formation. mdpi.com

Enzymatic Modulation and Inhibition Studies (In Vitro)

There is no available data on the in vitro enzymatic modulation or inhibition by this compound.

However, studies on other phenoxyacetic acid derivatives have demonstrated significant enzymatic inhibition properties. For example, a series of novel phenoxyacetic acid derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govmdpi.com In these studies, in vitro assays confirmed that certain structural modifications, such as the strategic placement of halogen atoms on the phenoxy ring, could lead to potent and selective inhibition of the COX-2 enzyme. nih.govmdpi.com Additionally, some phenoxyacetate-containing herbicides, like flufenpyr-ethyl (B62188) and pyraflufen-ethyl, are known to act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase. nih.govnih.gov

Receptor Binding Analysis (In Vitro)

No in vitro receptor binding analyses have been published for this compound.

In the broader context of related structures, synthetic receptor systems are utilized to probe molecular interactions. nih.govresearchgate.net For other classes of compounds, such as synthetic retinoic acid analogues, in vitro binding assays using techniques like Förster Resonance Energy Transfer (FRET) are employed to determine the binding affinity and specificity for nuclear receptors like the retinoic acid receptors (RARs). rsc.org Such analyses can reveal how a ligand binds within the receptor's pocket and can quantify the strength of this interaction. rsc.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Activities

Specific structure-activity relationship (SAR) studies for this compound are not available in the scientific literature.

There is no information correlating structural modifications of this compound with molecular binding affinities.

For other series of compounds, SAR studies are crucial. For example, in a series of COX-2 inhibitors based on a phenoxyacetic acid scaffold, it was found that the presence of a bromine atom at the para-position of the phenoxy ring led to a significant increase in inhibitory activity compared to unsubstituted analogues. nih.govmdpi.com Similarly, research on heme oxygenase inhibitors has shown that bromine and iodine-substituted derivatives were the most potent, highlighting the influence of halogen substitution on biological activity. nih.gov

No ligand efficiency (LE) or lipophilic efficiency (LipE) analyses have been conducted for this compound in in vitro systems.

These metrics are valuable tools in drug discovery for optimizing lead compounds. LE measures the binding energy of a ligand per heavy atom, while LipE relates potency to the lipophilicity of the compound. For example, in a study of P-glycoprotein inhibitors, these efficiencies were calculated to identify derivatives with the best ratio of activity to size or lipophilicity, guiding the design of new, more promising drug candidates. mdpi.com

Advanced Analytical Method Development for the Detection and Quantification of Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Chromatographic Separation Techniques

The separation of Ethyl (2-bromo-4-fluorophenoxy)acetate from potential impurities and matrix components is a critical first step in its analysis. The choice of chromatographic technique is dictated by the analyte's physicochemical properties, such as its volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve optimal separation, peak shape, and sensitivity. The choice of stationary phase is critical; a C18 column is often a suitable starting point for compounds of this nature due to its hydrophobic selectivity. The mobile phase composition, typically a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), is adjusted to control the retention time and resolution. The unique properties of the fluorine atom can influence the interactions with the stationary phase, making the choice of organic modifier a key factor in achieving separation from structurally similar isomers. nih.govresearchgate.net

Further refinement of the method would involve investigating the effect of column temperature and flow rate on the separation. A photodiode array (PDA) or UV detector would be suitable for detection, with the optimal wavelength determined by acquiring the UV spectrum of this compound.

A hypothetical data table illustrating the optimization of HPLC conditions is presented below.

ParameterCondition 1Condition 2Condition 3 (Optimized)
Column C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 60:40 Acetonitrile:Water70:30 Acetonitrile:Water65:35 Acetonitrile:Water
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 25°C30°C35°C
Detection UV at 254 nmUV at 254 nmUV at 265 nm (λmax)
Retention Time 8.2 min5.1 min6.5 min
Resolution (Rs) 1.81.6> 2.0

Gas Chromatography (GC) Method Development

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high resolution and sensitivity. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. The development of a GC method would focus on selecting the appropriate capillary column and optimizing the temperature program.

A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is a common choice for the analysis of halogenated organic compounds. chromatographyonline.com The oven temperature program—including initial temperature, ramp rate, and final temperature—is optimized to ensure the efficient separation of the analyte from any related substances or contaminants. The injector and detector temperatures are also critical parameters that need to be optimized to prevent analyte degradation and ensure efficient detection.

A Flame Ionization Detector (FID) can be used for general-purpose analysis, while an Electron Capture Detector (ECD) would offer higher sensitivity for this halogenated compound.

A hypothetical data table for GC method development is shown below.

ParameterCondition 1Condition 2 (Optimized)
Column DB-5 (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Inlet Temp. 250°C280°C
Oven Program 100°C (1 min), 10°C/min to 250°C120°C (2 min), 15°C/min to 280°C
Detector FID at 280°CECD at 300°C
Retention Time 12.5 min9.8 min

Ultra-Performance Liquid Chromatography (UPLC) Protocols

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by utilizing columns with sub-2 µm particle sizes. The principles of method development for UPLC are similar to HPLC but require instrumentation capable of handling higher backpressures.

A UPLC method for this compound would likely employ a C18 or a phenyl-hexyl stationary phase. The shorter column lengths and smaller particle sizes necessitate higher flow rates and faster gradient elution profiles. The benefits include significantly reduced run times and solvent consumption, making it a more efficient technique for high-throughput analysis.

The following table provides a hypothetical UPLC protocol.

ParameterProtocol
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 2 min
Flow Rate 0.6 mL/min
Column Temp. 40°C
Detection PDA at 265 nm
Injection Vol. 1 µL
Retention Time 1.3 min

Mass Spectrometry-Based Detection and Quantification

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both identification and quantification, offering high selectivity and sensitivity.

LC-MS and GC-MS Method Optimization

The hyphenation of liquid or gas chromatography with mass spectrometry allows for the unambiguous identification of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

For LC-MS, an electrospray ionization (ESI) source would be suitable. Optimization would involve adjusting the source parameters, such as capillary voltage and gas flows, to maximize the signal of the protonated molecule [M+H]⁺ or other relevant adducts.

In GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that can serve as a fingerprint for the compound. The optimization of the MS parameters, such as the electron energy, is crucial for obtaining a reproducible mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the analyte and its fragments, further increasing the confidence in its identification. chromatographyonline.com

Quantitative Analysis Using Internal Standards

For accurate quantification, especially in complex matrices, the use of an internal standard (IS) is highly recommended. The ideal internal standard should be structurally similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. A stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) would be the gold standard, but a structurally analogous compound can also be effective.

The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the analyte. This approach compensates for variations in sample preparation and instrument response.

A hypothetical table for a quantitative LC-MS/MS method using an internal standard is provided below.

ParameterValue
Analyte This compound
Internal Standard (IS) Ethyl (2-bromo-4-chlorophenoxy)acetate
Ionization Mode ESI Positive
MRM Transition (Analyte) m/z 277/279 → 205/207
MRM Transition (IS) m/z 233/235 → 161/163
Collision Energy 20 eV
Dwell Time 100 ms

Spectroscopic Analytical Protocols for Trace Detection

Development of Spectrophotometric Assays

The development of spectrophotometric assays for the trace detection of this compound is an area of analytical chemistry focused on providing simple, rapid, and cost-effective methods for its quantification. While chromatographic techniques often offer high sensitivity and selectivity, spectrophotometry presents advantages in terms of reduced instrumentation complexity and lower solvent consumption. nih.gov The principle behind spectrophotometric analysis lies in the molecule's ability to absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The aromatic ring and the carbonyl group within the this compound structure are expected to produce a characteristic UV absorbance spectrum. The development of a quantitative assay would begin with determining the wavelength of maximum absorbance (λmax) in a suitable solvent system. This λmax is crucial for constructing a calibration curve, which correlates the absorbance of the compound with its concentration, following the Beer-Lambert law.

Advanced spectrophotometric techniques could be employed to enhance selectivity and overcome potential matrix interferences. These methods include:

Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. First-derivative spectrophotometry can be particularly useful for resolving overlapping spectral bands from interfering substances and for accurately determining the λmax of the target analyte. For instance, a first derivative ratio spectrophotometric method could be developed, which has been shown to be effective for the simultaneous quantitation of compounds in binary mixtures. nih.gov

Dual Wavelength Spectrophotometry: This method involves measuring the absorbance at two different wavelengths. The difference in absorbance is then used for quantification. This approach can effectively minimize the interference from co-existing substances that have a constant absorbance in the selected wavelength range. nih.gov

Ratio Difference Method: This technique involves dividing the absorption spectrum of the sample by that of a standard solution of the interfering substance. The difference in the amplitude of the resulting ratio spectrum at two selected wavelengths is then proportional to the concentration of the analyte. nih.gov

Mean Centering of Ratio Spectra: This is another advanced method that can be applied to resolve complex mixtures without the need for prior separation. nih.gov

The development of such assays would require validation according to the International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose. nih.gov

Hypothetical Research Findings for a Developed Spectrophotometric Assay:

A hypothetical study on the development of a UV spectrophotometric method for the quantification of this compound in a solution could yield the following characteristic parameters:

ParameterFinding
Solvent Methanol
λmax 278 nm
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Recovery (%) 98.5 - 101.2%
Relative Standard Deviation (RSD) < 2.0%

These hypothetical findings illustrate the type of data that would be generated to demonstrate the suitability of a spectrophotometric assay for the reliable quantification of this compound. The development of such methods is crucial for quality control and research applications where rapid and economical analysis is required.

Future Research Directions for Ethyl 2 Bromo 4 Fluorophenoxy Acetate

Novel Synthetic Route Discovery and Process Intensification

The development of efficient and scalable synthetic methods is paramount for the broader availability and application of Ethyl (2-bromo-4-fluorophenoxy)acetate. Future research should focus on moving beyond traditional batch processes towards more intensified and continuous manufacturing.

Novel Synthetic Approaches: Exploration into novel synthetic strategies could yield more efficient and atom-economical routes. While the Williamson ether synthesis is a classic method for forming the ether linkage, research into alternative catalytic systems could offer improvements. wikipedia.orgbritannica.com For instance, the use of phase-transfer catalysis or microwave-assisted synthesis could significantly reduce reaction times and improve yields. mdpi.com Biocatalytic methods, employing enzymes to construct the phenoxyacetate (B1228835) core, represent a frontier with potential for high selectivity under mild conditions. acs.org

Process Intensification: The fine chemicals and pharmaceutical industries are increasingly adopting process intensification to enhance efficiency and safety. researchgate.net For the synthesis of this compound, the transition from batch to continuous flow chemistry offers numerous advantages. unito.it Flow reactors can provide superior heat and mass transfer, leading to better control over reaction parameters and potentially higher yields and purity. vapourtec.com The use of microreactors could be particularly beneficial for managing exothermic reactions and handling hazardous reagents safely. ccdcindia.com

TechnologyPotential Advantage for Synthesis
Flow ChemistryImproved heat/mass transfer, enhanced safety, potential for automation. unito.it
MicroreactorsExcellent process control, intrinsic safety for hazardous reactions. ccdcindia.com
Microwave-Assisted SynthesisRapid heating, reduced reaction times, potential for improved yields. mdpi.com
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign. acs.org

In-depth Mechanistic Studies of Its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The interplay between the bromo, fluoro, and ester groups on the aromatic ring dictates its reactivity.

The classic synthesis of this compound likely involves the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide. wikipedia.orgchemistrytalk.org Mechanistic studies could investigate the kinetics and substituent effects on this reaction, particularly the influence of the ortho-bromo and para-fluoro groups on the nucleophilicity of the phenoxide.

The reactivity of the aromatic ring itself is a key area for investigation. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which could be used to introduce further complexity into the molecule. nbinno.com The fluorine atom, due to its high electronegativity, influences the electron density of the ring, affecting the regioselectivity of these reactions. nbinno.com Understanding the electronic effects of both halogens is critical for predicting and controlling the outcomes of subsequent transformations. stackexchange.com

Advanced Computational Modeling for Predictive Chemistry and Material Science Applications

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery.

Predictive Chemistry: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. nih.govnih.gov By correlating molecular descriptors with observed activities, these models can help in the rational design of new compounds with desired properties. mdpi.com Computational modeling can also be used to study the conformational preferences of the molecule and its interactions with biological targets. nih.govnih.gov

Material Science Applications: The unique electronic properties imparted by the halogen substituents suggest that derivatives of this compound could have applications in material science. Computational modeling can be used to predict properties such as liquid crystal behavior, nonlinear optical activity, and performance in organic electronic devices. rochester.edu These predictive studies can help to identify promising candidates for synthesis and experimental validation.

Modeling TechniqueApplication Area
QSARPrediction of biological activity and toxicity. nih.govnih.gov
Molecular DockingElucidation of interactions with biological macromolecules. nih.gov
Density Functional Theory (DFT)Calculation of electronic properties for material science applications. rochester.edu

Exploration of its Utility as a Chemical Probe in Complex Biological Systems

The structural features of this compound make it an interesting candidate for development as a chemical probe to study biological systems.

The presence of a fluorine atom is particularly advantageous for this application. Fluorine is nearly absent in biological systems, making it an excellent label for 19F NMR studies to probe protein-ligand interactions and conformational changes in biomolecules. acs.org The small size of fluorine minimizes steric perturbation of the molecule's binding properties.

Furthermore, the bromo-aromatic moiety can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govresearchgate.net This could allow for the specific labeling and visualization of biological targets. The development of derivatives with appropriate linkers and reporter groups could enable a wide range of applications in chemical biology. eurjchem.com

Development of Sustainable Synthesis and Derivatization Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve resource efficiency. mdpi.com

Sustainable Synthesis: Future research should focus on developing greener synthetic routes to this compound. This includes the use of renewable starting materials, environmentally benign solvents like ionic liquids or supercritical fluids, and catalytic rather than stoichiometric reagents. Efforts to improve the atom economy of the synthesis will also contribute to its sustainability. High-temperature catalytic Williamson ether synthesis using weaker alkylating agents is a promising avenue for a more sustainable industrial process. wikipedia.orgacs.org

Green Derivatization: The derivatization of this compound should also be approached with sustainability in mind. This involves minimizing the use of protecting groups, which add steps and generate waste. youtube.com The use of greener derivatization reagents and reaction conditions, such as microwave or ultrasound assistance, can reduce energy consumption and reaction times. researchgate.netresearchgate.net The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also significantly improve the efficiency and sustainability of derivatization processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2-bromo-4-fluorophenoxy)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 2-bromo-4-fluorophenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone or DMF under reflux (70–90°C, 6–12 hours) yields the ester . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of phenol to ethyl bromoacetate), solvent polarity, and reaction time. Monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) ensures completion. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.2 ppm for –OCH₂CH₃, δ ~1.3 ppm for –CH₃) and aromatic protons (δ ~6.8–7.4 ppm for bromo/fluoro-substituted benzene) .
  • IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O), ~1240 cm⁻¹ (C–O–C), and 750 cm⁻¹ (C–Br) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z ~277 (C₁₀H₉BrFO₃) and fragmentation patterns (e.g., loss of –OCH₂CH₃ group) validate the structure .

Q. How does the bromo-fluoro substitution pattern influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing Br and F groups at the 2- and 4-positions activate the aromatic ring for electrophilic substitution (e.g., nitration) at the 5-position. Conversely, the ester group (–OAc) facilitates nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid under acidic/basic conditions). Kinetic studies show that Br enhances leaving-group ability in SNAr reactions, while F stabilizes intermediates via inductive effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from variations in substituent positioning or assay conditions. Systematic SAR studies using isosteric replacements (e.g., Cl for Br, –CF₃ for –F) and computational docking (e.g., AutoDock Vina) can identify critical interactions with targets like COX-2 or bacterial enzymes . Validating results across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation) and standardizing IC₅₀ protocols (e.g., MTT assay at 24–48 hours) improve reproducibility .

Q. How can computational methods predict the crystallographic behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model molecular packing and hydrogen-bonding networks. Pair distribution function (PDF) analysis of X-ray diffraction data (collected at 100 K) reveals intermolecular interactions (e.g., C–H···O contacts between ester groups). SHELXL refinement (using Olex2) optimizes thermal displacement parameters and resolves disorder in the bromo-fluoro aromatic ring .

Q. What mechanistic insights explain byproduct formation during this compound synthesis?

  • Methodological Answer : Common byproducts include di-substituted esters (from over-alkylation) or hydrolyzed carboxylic acids. GC-MS analysis identifies di-ester peaks (m/z ~400–450). Kinetic control (low temperature, short reaction time) minimizes over-alkylation, while anhydrous conditions (molecular sieves) prevent hydrolysis. Isotopic labeling (¹⁸O in H₂O) traces hydrolysis pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-bromo-4-fluorophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-bromo-4-fluorophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.